molecular formula C16H20N4O4 B10850193 Tryptophanyl-glutamine

Tryptophanyl-glutamine

Cat. No.: B10850193
M. Wt: 332.35 g/mol
InChI Key: NZCPCJCJZHKFGZ-AAEUAGOBSA-N
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Description

L-Tryptophan-L-glutamine is a dipeptide composed of the amino acids L-tryptophan and L-glutamine L-tryptophan is an essential aromatic amino acid, while L-glutamine is a conditionally essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tryptophan-L-glutamine can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between L-tryptophan and L-glutamine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of L-Tryptophan-L-glutamine often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are commonly used to produce L-tryptophan and L-glutamine, which are then chemically coupled to form the dipeptide. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.

    Reduction: The carboxyl group of L-glutamine can be reduced to form corresponding alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Kynurenine derivatives.

    Reduction: Alcohol derivatives of L-glutamine.

    Substitution: N-alkyl or N-acyl derivatives of the dipeptide.

Scientific Research Applications

L-Tryptophan-L-glutamine has a wide range of applications in scientific research:

Mechanism of Action

L-Tryptophan-L-glutamine exerts its effects through several mechanisms:

    L-Tryptophan: Serves as a precursor for serotonin synthesis in the brain. It is hydroxylated to 5-hydroxytryptophan and then decarboxylated to serotonin, which regulates mood, sleep, and appetite.

    L-Glutamine: Acts as a nitrogen donor in various biosynthetic pathways. It is involved in the synthesis of nucleotides, amino sugars, and other amino acids. .

Comparison with Similar Compounds

L-Tryptophan-L-glutamine can be compared with other dipeptides and amino acids:

    L-Tryptophan-L-alanine: Another dipeptide with different metabolic and physiological effects.

    L-Glutamine-L-alanine: Known for its role in muscle metabolism and recovery.

    L-Tryptophan: As a single amino acid, it is primarily involved in serotonin synthesis.

    L-Glutamine: As a single amino acid, it supports immune function and gut health.

Uniqueness: L-Tryptophan-L-glutamine is unique due to its combined properties of both L-tryptophan and L-glutamine, making it a versatile compound with potential benefits in multiple areas of research and application .

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H20N4O4/c17-11(7-9-8-19-12-4-2-1-3-10(9)12)15(22)20-13(16(23)24)5-6-14(18)21/h1-4,8,11,13,19H,5-7,17H2,(H2,18,21)(H,20,22)(H,23,24)/t11-,13-/m0/s1

InChI Key

NZCPCJCJZHKFGZ-AAEUAGOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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